![molecular formula C10H9BrN2 B2750598 1-(2-bromoallyl)-1H-benzo[d]imidazole CAS No. 55475-58-6](/img/structure/B2750598.png)
1-(2-bromoallyl)-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromoallyl)-1H-benzo[d]imidazole is a heterocyclic compound that features a benzimidazole core substituted with a 2-bromoallyl group Benzimidazole derivatives are known for their broad spectrum of biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-bromoallyl)-1H-benzo[d]imidazole typically involves the alkylation of benzimidazole with a bromoallyl halide. One common method is the reaction of benzimidazole with 2-bromoallyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromoallyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromoallyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzimidazole core can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles like sodium azide, thiols, and amines. The reactions are typically carried out in polar aprotic solvents such as DMF or DMSO.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an allylamine derivative, while oxidation can produce N-oxides .
Scientific Research Applications
Recent studies have highlighted the antimicrobial, anticancer, and anti-diabetic properties of benzo[d]imidazole derivatives, including 1-(2-bromoallyl)-1H-benzo[d]imidazole.
- Antimicrobial Activity : Research indicates that derivatives of benzo[d]imidazole exhibit significant antimicrobial properties. For instance, synthesized compounds have shown high activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) as low as 1 µg/mL in some cases . This suggests potential applications in developing new antimicrobial agents.
- Anticancer Potential : Several studies have investigated the anticancer effects of benzo[d]imidazole derivatives. For example, compounds derived from this scaffold have been tested against various cancer cell lines such as A549 and HepG2, demonstrating promising cytotoxicity with IC50 values ranging from 10 to 100 µM . The ability to inhibit cancer cell proliferation positions these compounds as candidates for further development in cancer therapeutics.
- Anti-diabetic Properties : A series of benzo[d]imidazole derivatives have been synthesized and evaluated for their α-glucosidase inhibitory activity, indicating potential use in managing diabetes. Some derivatives showed enhanced activity compared to standard drugs, which may lead to the development of new treatments for diabetes .
Table 1: Summary of Biological Activities
Compound | Activity Type | Target Organism/Cell Line | IC50/MIC Value |
---|---|---|---|
This compound | Antimicrobial | Staphylococcus aureus | < 1 µg/mL |
This compound | Anticancer | A549 | 24.2 µM |
This compound | Anti-diabetic | α-glucosidase | Moderate Inhibition |
These findings illustrate the compound's versatility in addressing various health concerns through its biological activities.
Mechanism of Action
The mechanism of action of 1-(2-bromoallyl)-1H-benzo[d]imidazole involves its interaction with various molecular targets. The benzimidazole core can bind to enzymes and receptors, modulating their activity. The bromoallyl group can enhance the compound’s reactivity, allowing it to form covalent bonds with target proteins. This can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways .
Comparison with Similar Compounds
2-Methyl-1H-benzo[d]imidazole: Similar in structure but lacks the bromoallyl group, resulting in different reactivity and biological properties.
1-(2-Chloroallyl)-1H-benzo[d]imidazole: Similar but with a chloroallyl group instead of a bromoallyl group, which can affect its reactivity and interactions with biological targets.
Uniqueness: 1-(2-Bromoallyl)-1H-benzo[d]imidazole is unique due to the presence of the bromoallyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new drugs and materials .
Biological Activity
1-(2-bromoallyl)-1H-benzo[d]imidazole is a derivative of benzimidazole, a class of compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, examining its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
- Molecular Formula : C10H9BrN
- CAS Number : 55475-58-6
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been studied primarily in the context of its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit significant antimicrobial effects. For instance, studies have demonstrated that related compounds show promising activity against various pathogens, including Staphylococcus aureus , Escherichia coli , and Candida albicans . The minimum inhibitory concentrations (MICs) for these compounds often fall below 10 µg/mL, highlighting their potency.
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | TBD | TBD |
2-(1H-indol-3-yl)-1H-benzo[d]imidazole | < 1 | Staphylococcus aureus |
Benzimidazole derivative | 12.5 | Candida albicans |
Anticancer Activity
Recent studies have also focused on the anticancer potential of benzimidazole derivatives. For example, compounds similar to this compound have been shown to induce cell cycle arrest and apoptosis in cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer).
Mechanisms of Action :
- Induction of apoptosis through mitochondrial pathways.
- Inhibition of cell proliferation by arresting the cell cycle at the G1 phase.
- Potential inhibition of specific kinases involved in cancer progression.
Case Studies
Several case studies have highlighted the biological efficacy of benzimidazole derivatives:
- Study on Antimicrobial Efficacy : A series of synthesized benzimidazole derivatives were tested against various bacterial strains. The study found that compounds with bromine substitutions exhibited enhanced activity against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
- Anticancer Research : In vitro studies demonstrated that treatment with benzimidazole derivatives led to a significant reduction in cell viability in HepG2 cells, with IC50 values indicating potent cytotoxicity . Flow cytometry analysis revealed increased apoptosis rates upon treatment with these compounds.
Properties
IUPAC Name |
1-(2-bromoprop-2-enyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-8(11)6-13-7-12-9-4-2-3-5-10(9)13/h2-5,7H,1,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXGAGYNZCLCAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CN1C=NC2=CC=CC=C21)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>35.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24802547 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.